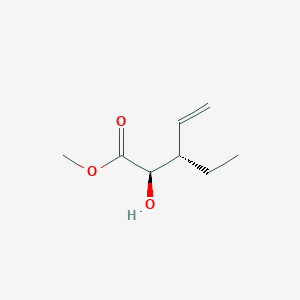
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- is a chemical compound with the molecular formula C8H14O3 It is an ester derivative of 4-pentenoic acid, characterized by the presence of an ethyl group at the third carbon and a hydroxyl group at the second carbon in the (2R,3S) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- can be achieved through several synthetic routes. One common method involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of 3-ethyl-2-hydroxy-4-pentenoic acid as a starting material, which is then esterified with methanol under similar conditions. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The double bond in the pentenoic acid moiety can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 4-Pentenoic acid, 3-ethyl-2-oxo-, methyl ester.
Reduction: 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl alcohol.
Substitution: 4-Bromo-3-ethyl-2-hydroxy-4-pentenoic acid, methyl ester.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentenoic acid, 3-hydroxy-, ethyl ester, (3S)-: Similar structure but with an ethyl ester group and different stereochemistry.
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: Similar backbone but with a methyl group instead of an ethyl group.
4-Pentenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
189690-88-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl (2R,3S)-3-ethyl-2-hydroxypent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(5-2)7(9)8(10)11-3/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1 |
Clave InChI |
XQKACHZGSYNXFD-RNFRBKRXSA-N |
SMILES isomérico |
CC[C@@H](C=C)[C@H](C(=O)OC)O |
SMILES canónico |
CCC(C=C)C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


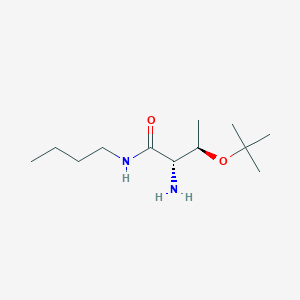


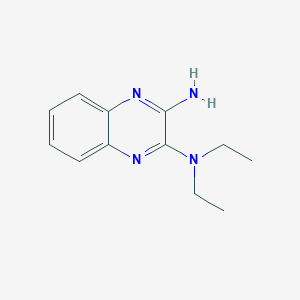
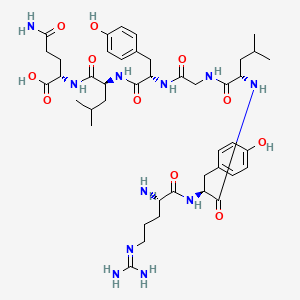
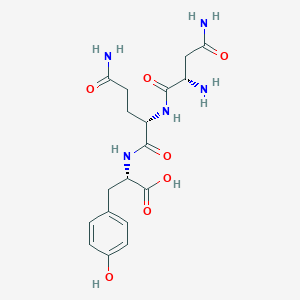
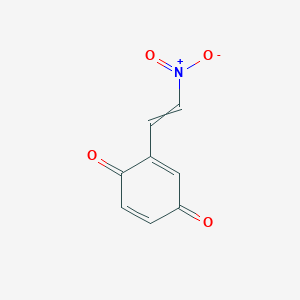


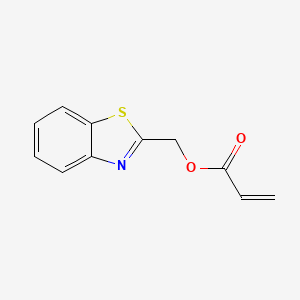
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
